

In-depth Technical Guide: 3,4,5,6-Tetrafluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 3,4,5,6-Tetrafluorobenzene-1,2-diamine

Cat. No.: B1350565

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diamine is a fluorinated aromatic diamine that serves as a versatile building block in medicinal chemistry and materials science. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.^{[1][2][3]} This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery.

Core Molecular Data

The fundamental physicochemical properties of **3,4,5,6-Tetrafluorobenzene-1,2-diamine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	180.10 g/mol	[4]
Molecular Formula	C ₆ H ₄ F ₄ N ₂	[4]
CAS Number	2993-07-9	[4]
Appearance	Solid	[5]
Melting Point	130-132 °C	[6]
Boiling Point (Predicted)	246.4 ± 35.0 °C	[6]
Density (Predicted)	1.624 ± 0.06 g/cm ³	[6]
pKa (Predicted)	1.10 ± 0.10	[6]
LogP (Predicted)	2.56980	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	2	[6]
Storage Temperature	2-8 °C under inert atmosphere	[5]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3,4,5,6-Tetrafluorobenzene-1,2-diamine** is not readily available in the reviewed literature, its synthesis can be inferred from the general reactivity of polyfluorinated aromatic compounds. The introduction of amino groups onto a polyfluorinated benzene ring is typically achieved through nucleophilic aromatic substitution (S_NAr) reactions.[7][8]

A plausible synthetic route would involve the reaction of hexafluorobenzene with a source of ammonia or a protected amine, followed by the reduction of a nitro group if a nitrated precursor is used. The high electrophilicity of the carbon atoms in the hexafluorobenzene ring, due to the strong electron-withdrawing effect of the fluorine atoms, facilitates attack by nucleophiles.

The two adjacent amino groups in **3,4,5,6-Tetrafluorobenzene-1,2-diamine** are nucleophilic and can readily react with electrophiles. A key application of this reactivity is in the synthesis of

heterocyclic compounds, particularly quinoxalines.

Experimental Protocol: General Synthesis of Quinoxalines from o-Phenylenediamines

The following is a general protocol for the synthesis of quinoxalines, a class of compounds for which **3,4,5,6-Tetrafluorobenzene-1,2-diamine** is a valuable precursor.^{[9][10][11][12][13]}

Materials:

- **3,4,5,6-Tetrafluorobenzene-1,2-diamine**
- An appropriate 1,2-dicarbonyl compound (e.g., benzil, glyoxal)
- Ethanol or acetic acid as solvent
- Optional: Catalyst (e.g., pyridine, iodine, Lewis acids)

Procedure:

- Dissolve **3,4,5,6-Tetrafluorobenzene-1,2-diamine** in the chosen solvent in a round-bottom flask.
- Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
- If using a catalyst, add it to the reaction mixture.
- Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired tetrafluorinated quinoxaline derivative.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3][14][15] **3,4,5,6-Tetrafluorobenzene-1,2-diamine** serves as a key building block for the synthesis of fluorinated bioactive molecules.

Precursor for Bioactive Heterocycles

One of the most significant applications of this diamine is in the synthesis of quinoxalines.[9][10][12] Quinoxaline derivatives exhibit a broad range of biological activities and are investigated for various therapeutic targets. For instance, certain quinoxaline derivatives have been explored as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the stress-induced signaling pathways leading to apoptosis and inflammation.[1] The fluorinated quinoxalines derived from **3,4,5,6-Tetrafluorobenzene-1,2-diamine** are of particular interest as the fluorine substituents can potentially enhance their inhibitory potency and pharmacokinetic profile.

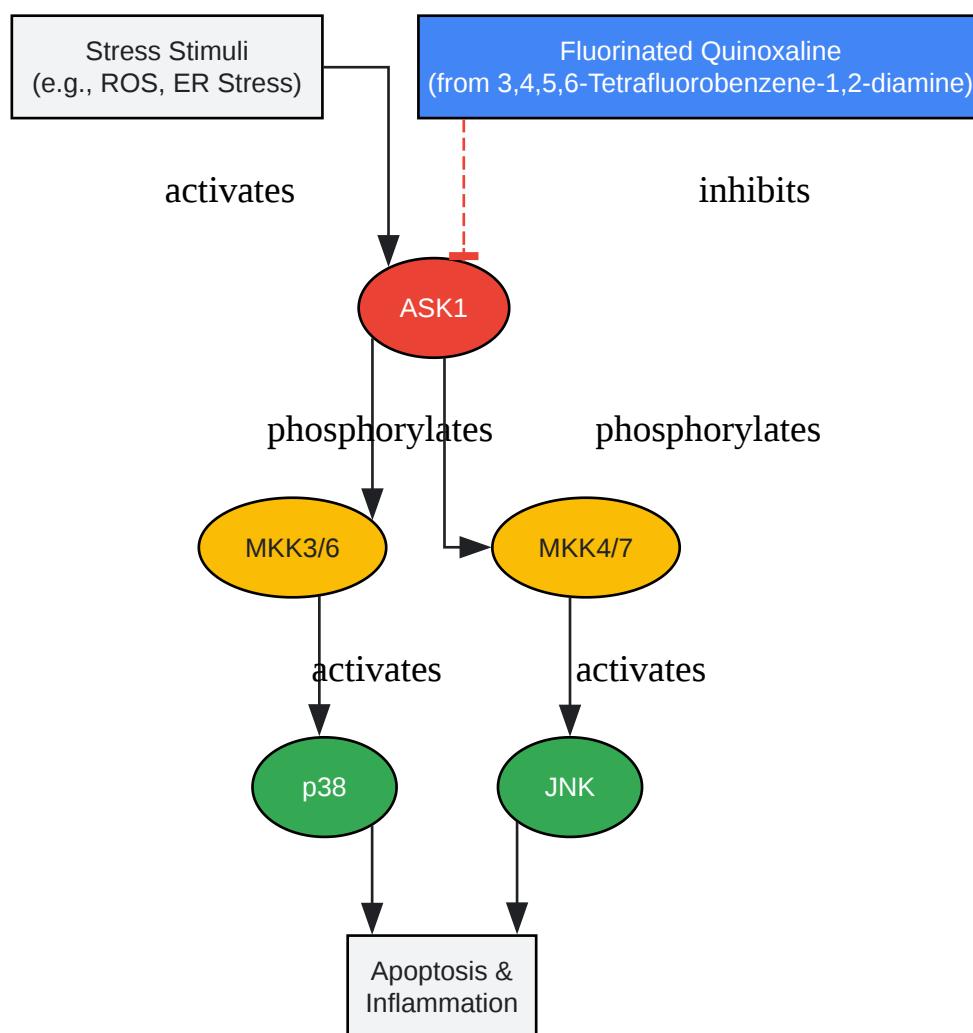
Induction of Apoptosis

Research has indicated that halogenated compounds prepared from 1,2-Diamino-3,4,5,6-tetrafluorobenzene can induce apoptosis in Hep2 (human epidermoid carcinoma) cells.[6] This finding highlights the potential of this scaffold in the development of novel anti-cancer agents.

Signaling Pathway and Experimental Workflow Visualization

Hypothetical Inhibition of ASK1 Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a quinoxaline derivative, synthesized from **3,4,5,6-Tetrafluorobenzene-1,2-diamine**, could inhibit the ASK1 signaling pathway.

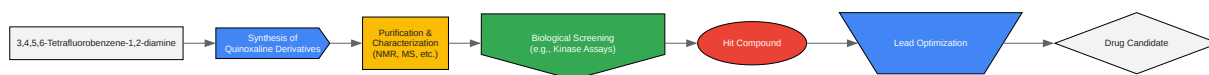


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Caption: Hypothetical inhibition of the ASK1 signaling pathway by a fluorinated quinoxaline.

General Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from starting material to a potential drug candidate is depicted in the workflow diagram below.



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Caption: General workflow for the development of bioactive compounds.

Conclusion

3,4,5,6-Tetrafluorobenzene-1,2-diamine is a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its unique properties, conferred by the dense fluorination of the aromatic ring, provide a powerful tool for modulating the characteristics of bioactive molecules. As a precursor to important heterocyclic systems like quinoxalines, it holds significant promise for the discovery of new therapeutics targeting a range of diseases, including those involving inflammatory and apoptotic signaling pathways. Further exploration of its synthetic applications is likely to uncover new avenues for the creation of next-generation pharmaceuticals.

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